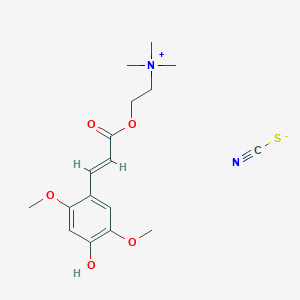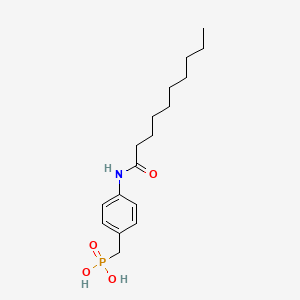
THP-PEG2-methyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-PEG2-methyl propionate is a compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It belongs to the PEG (polyethylene glycol) class and is utilized in the synthesis of PROTAC molecules . PROTACs are a novel class of drugs that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of THP-PEG2-methyl propionate involves the reaction of tetrahydropyranyl (THP) protected polyethylene glycol (PEG) with methyl propionate. The reaction typically occurs under mild conditions to preserve the integrity of the THP group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: THP-PEG2-methyl propionate primarily undergoes substitution reactions due to the presence of the THP and PEG groups. These reactions are facilitated by the nucleophilic nature of the PEG chain and the electrophilic nature of the methyl propionate group .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the PEG chain, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .
Major Products Formed: The major products formed from the reactions of this compound are typically substituted PEG derivatives. These products retain the THP protection, which can be removed under acidic conditions to yield the free PEG derivatives .
Applications De Recherche Scientifique
THP-PEG2-methyl propionate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a linker in the synthesis of PROTACs. These PROTACs are valuable tools for studying protein function and for developing new therapeutic agents .
Biology: In biology, this compound is used in the study of protein degradation pathways. By linking target proteins to E3 ubiquitin ligases, researchers can selectively degrade specific proteins and study their biological functions .
Medicine: In medicine, this compound-based PROTACs are being explored as potential therapeutic agents for a variety of diseases, including cancer and neurodegenerative disorders. These PROTACs offer a novel approach to drug development by targeting proteins that are traditionally considered "undruggable" .
Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its ability to link different molecules makes it a valuable tool in the synthesis of complex chemical structures .
Mécanisme D'action
THP-PEG2-methyl propionate exerts its effects by acting as a linker in PROTACs. The PROTACs contain two different ligands connected by the this compound linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- THP-PEG2-acetic acid
- THP-PEG2-butyric acid
- THP-PEG2-valeric acid
Uniqueness: THP-PEG2-methyl propionate is unique among similar compounds due to its specific structure, which provides optimal spacing and flexibility for linking target proteins to E3 ubiquitin ligases. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficiency .
Propriétés
Formule moléculaire |
C13H24O6 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
methyl 3-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C13H24O6/c1-15-12(14)5-7-16-8-9-17-10-11-19-13-4-2-3-6-18-13/h13H,2-11H2,1H3 |
Clé InChI |
MPIMGVLNNONIEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOCCOCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




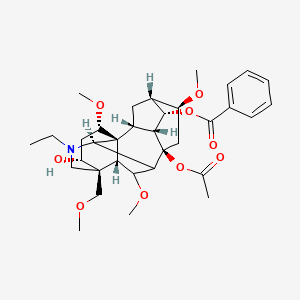
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
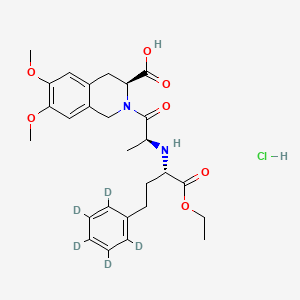

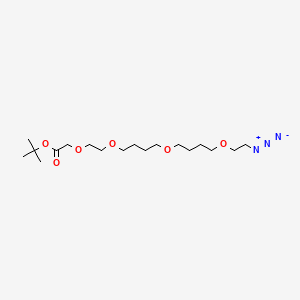
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
